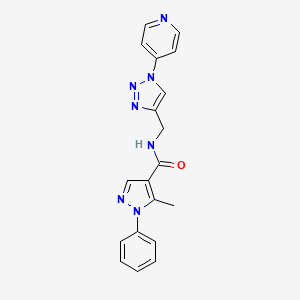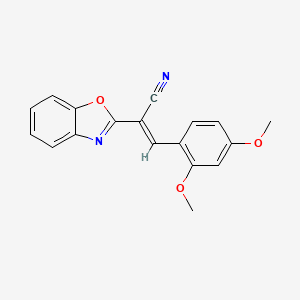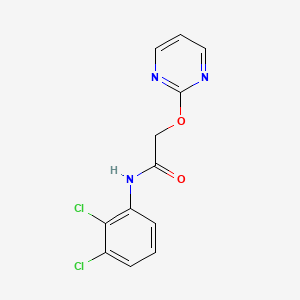![molecular formula C17H12ClF3N2OS B2919965 [2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone CAS No. 851802-92-1](/img/structure/B2919965.png)
[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone is a useful research compound. Its molecular formula is C17H12ClF3N2OS and its molecular weight is 384.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalyst-Free Synthesis Methods
An efficient approach for the regioselective synthesis of heterocyclic amides under catalyst- and solvent-free conditions was developed, illustrating the potential for green chemistry in synthesizing complex molecules possibly including compounds similar to the one . This method emphasizes sustainability and efficiency in chemical synthesis processes (Moreno-Fuquen et al., 2019).
Fluorination and Its Impact on Photostability
The study on the fluorination of fluorophores and subsequent impact on their photostability and spectroscopic properties highlights the importance of fluorine atoms in modifying the chemical and physical properties of compounds. Such modifications can enhance the utility of compounds in spectroscopic studies and imaging applications (Woydziak et al., 2012).
Formulation Development for Poorly Water-Soluble Compounds
Investigations into developing suitable formulations for poorly water-soluble compounds provide insights into overcoming challenges associated with the bioavailability of potential therapeutic agents. This research is crucial for the early-stage development of new drugs and their delivery systems (Burton et al., 2012).
Novel Synthesis Processes
The improved synthesis process for flubenimidazole by modifying reaction temperatures and intermediate filtration steps demonstrates the continuous efforts in optimizing chemical synthesis to enhance yield and product quality. Such methodologies can be adapted for synthesizing a wide range of chemical compounds, including those with complex structures (Hong, 2004).
Molecular Docking and Antibacterial Activity
Research involving the synthesis, spectral characterization, and docking studies of thiazolyl and thiophene compounds provides a framework for understanding the molecular interactions and antibacterial activity of novel compounds. These studies can guide the design and synthesis of new compounds with potential therapeutic applications (Shahana & Yardily, 2020).
properties
IUPAC Name |
[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2OS/c18-12-2-1-3-13(19)11(12)9-25-17-22-6-7-23(17)16(24)10-4-5-14(20)15(21)8-10/h1-5,8H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKVUCWJVJAPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2919893.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2919894.png)




![3-allyl-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2919900.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2919901.png)

![(E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B2919903.png)
